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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods

for Lazuvapagon, a vasopressin V2 receptor agonist. The information is compiled for use by

researchers, scientists, and professionals involved in drug development.

Chemical Profile of Lazuvapagon
Property Value

IUPAC Name

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-

[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-

dihydro-2H-1-benzazepine-4-carboxamide

Molecular Formula C27H32N4O3

Molecular Weight 460.57 g/mol

CAS Number 2379889-71-9

Mechanism of Action Vasopressin V2 Receptor Agonist

Synthesis of Lazuvapagon
The synthesis of Lazuvapagon can be carried out through a multi-step process involving the

preparation of key intermediates. The general synthetic scheme is outlined below, followed by

detailed experimental protocols for each major step.
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Synthesis Workflow Diagram
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Caption: General synthetic workflow for Lazuvapagon.

Experimental Protocols
Step 1: Synthesis of (S)-4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid

(Intermediate 1)

This protocol is a representative example based on common organic synthesis methodologies

for similar benzazepine scaffolds, as specific details for Lazuvapagon's initial steps are not

publicly available in full detail.

Reaction Setup: A solution of a suitable protected aminobenzyl derivative is reacted with a

chiral methylmalonic acid derivative in an appropriate solvent (e.g., dichloromethane or

toluene).

Cyclization: The resulting product is then subjected to an intramolecular Friedel-Crafts or

similar cyclization reaction, often catalyzed by a Lewis acid (e.g., aluminum chloride or triflic

acid), to form the benzazepine ring system.

Deprotection and Resolution: Subsequent deprotection of the amine and carboxylic acid

functionalities, followed by chiral resolution (e.g., through diastereomeric salt formation with

a chiral amine), yields the desired (S)-enantiomer.

Work-up and Isolation: The reaction mixture is quenched with water or a mild base, and the

product is extracted with an organic solvent. The organic layer is washed, dried, and

concentrated to give the crude product, which may be purified by recrystallization or column

chromatography.
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Step 2: Synthesis of (S)-N-((S)-1-hydroxypropan-2-yl)-4-methyl-2,3,4,5-tetrahydro-1H-

benzo[b]azepine-4-carboxamide (Intermediate 2)

Amide Coupling: To a solution of Intermediate 1 in a suitable solvent (e.g.,

dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HOBt/EDC) and a

base (e.g., diisopropylethylamine) are added.

(S)-2-aminopropan-1-ol is then added to the reaction mixture.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or

LC-MS until completion.

Work-up and Isolation: The reaction is quenched, and the product is extracted. The

combined organic layers are washed, dried, and concentrated. The crude product is purified

by column chromatography on silica gel.

Step 3: Synthesis of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (Intermediate 3)

Pyrazole Formation: A suitable hydrazine derivative is reacted with a 1,3-dicarbonyl

compound to form the 3-methylpyrazole ring.

Coupling to Benzoic Acid Derivative: The resulting pyrazole is then coupled to a 4-halo-2-

methylbenzoic acid derivative (e.g., 4-fluoro-2-methylbenzoic acid) under basic conditions

(e.g., using potassium carbonate) in a polar aprotic solvent (e.g., DMSO or DMF) at an

elevated temperature.

Work-up and Isolation: After completion, the reaction mixture is cooled, acidified, and the

precipitated product is filtered, washed with water, and dried to yield the desired benzoic acid

derivative.

Step 4: Final Coupling to Yield Lazuvapagon

Activation of Carboxylic Acid: Intermediate 3 is activated using a suitable activating agent

(e.g., thionyl chloride to form the acid chloride, or a coupling agent like HATU).

Coupling Reaction: The activated Intermediate 3 is then reacted with Intermediate 2 in the

presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g.,
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dichloromethane or THF).

Reaction Monitoring and Work-up: The reaction is monitored for completion. Upon

completion, the reaction is worked up by washing with aqueous solutions to remove excess

reagents and byproducts. The organic layer is dried and concentrated to yield crude

Lazuvapagon.

Purification of Lazuvapagon
Purification of the final compound is crucial to achieve the desired purity for research and

development purposes. A combination of techniques is often employed.

Purification Workflow Diagram

Crude Lazuvapagon Column Chromatography Recrystallization Final Purity Analysis
(HPLC, NMR, MS) Pure Lazuvapagon
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Caption: General purification workflow for Lazuvapagon.

Experimental Protocols
1. Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is

typically effective. The exact gradient will depend on the impurity profile of the crude

material.

Procedure:

The crude Lazuvapagon is dissolved in a minimal amount of the mobile phase (or a

stronger solvent like dichloromethane) and adsorbed onto a small amount of silica gel.

The dried silica with the adsorbed compound is loaded onto the top of the prepared

column.
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The column is eluted with the chosen solvent system, and fractions are collected.

Fractions are analyzed by TLC or HPLC, and those containing the pure product are

combined and concentrated.

Parameter Condition

Stationary Phase Silica Gel

Mobile Phase
Gradient, e.g., 0-10% Methanol in

Dichloromethane

Detection UV at 254 nm

2. Recrystallization

Solvent System: A suitable solvent system for recrystallization must be determined

empirically. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with

anti-solvents like hexanes or water.

Procedure:

The partially purified Lazuvapagon from chromatography is dissolved in a minimal

amount of the chosen solvent at an elevated temperature.

The solution is allowed to cool slowly to room temperature, and then further cooled in an

ice bath to induce crystallization.

The resulting crystals are collected by filtration, washed with a small amount of cold

solvent, and dried under vacuum.

Parameter Example Condition

Solvent Isopropanol/Water

Temperature Dissolve at reflux, crystallize at 0-5 °C

3. Final Purity Analysis
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The purity of the final Lazuvapagon product should be assessed using a combination of

analytical techniques:

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Mechanism of Action: Vasopressin V2 Receptor
Signaling Pathway
Lazuvapagon acts as an agonist at the vasopressin V2 receptor (V2R), which is primarily

expressed in the principal cells of the kidney's collecting ducts. The activation of the V2R

initiates a signaling cascade that ultimately leads to water reabsorption.

V2 Receptor Signaling Pathway Diagram
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Caption: Simplified signaling pathway of the Vasopressin V2 receptor activated by

Lazuvapagon.

Disclaimer: These protocols are intended for informational purposes for qualified professionals.

Appropriate safety precautions should be taken when handling all chemical reagents. The
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specific reaction conditions may require optimization based on the scale of the synthesis and

the purity of the starting materials.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of Lazuvapagon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608488#lazuvapagon-synthesis-and-purification-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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